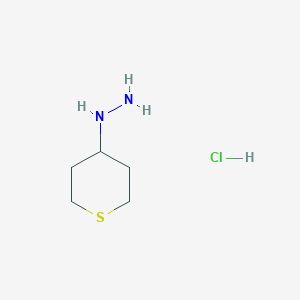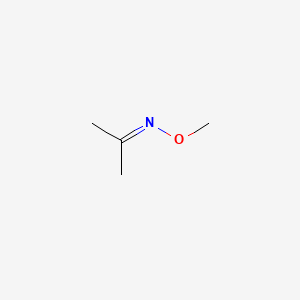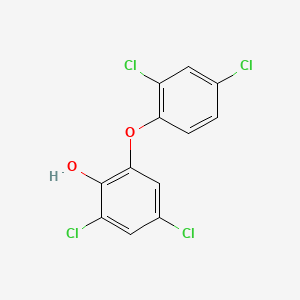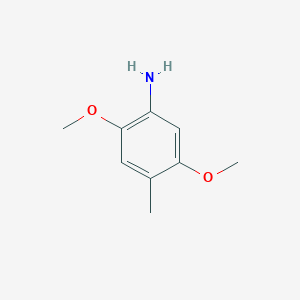
2,5-Dimethoxy-4-methylaniline
Descripción general
Descripción
2,5-Dimethoxy-4-methylaniline is a chemical compound with the molecular formula C9H13NO2 . It is also known by other names such as 4,5-Dimethoxy-2-methylanilin, 4,5-DIMETHOXY-2-METHYL-PHENYLAMINE, and Benzenamine, 4,5-dimethoxy-2-methyl- .
Synthesis Analysis
The synthesis of 2,5-Dimethoxy-4-methylaniline involves several steps. The preparation of STP (DOM) in Pihkal suffers from a very bad yield of the intermediate aldehyde and its tedious workup. This synthesis is easier and has much improved yield (88% compared to 25% in Pihkal) . Poly(2,5 -dimethoxyaniline) (PDMOA) and its copolymers with aniline (PADMOA), which exhibit remarkably improved solubility in common organic solvents, were obtained by chemical polymerization .Molecular Structure Analysis
The molecular structure of 2,5-Dimethoxy-4-methylaniline can be represented by the formula C9H13NO2 . The average mass is 167.205 Da and the monoisotopic mass is 167.094635 Da .Chemical Reactions Analysis
The chemical reactions involving 2,5-Dimethoxy-4-methylaniline are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dimethoxy-4-methylaniline include an average mass of 167.205 Da and a monoisotopic mass of 167.094635 Da .Aplicaciones Científicas De Investigación
Metabolic Studies
2,5-Dimethoxy-4-methylaniline and its derivatives have been studied for their interactions with cytochrome P450 (CYP) isoenzymes. Research by Ewald and Maurer (2008) identified that CYP2D6 is the only CYP isoenzyme involved in the main metabolic steps of various 2,5-dimethoxyamphetamine derivatives, and these substances were found to be non-mechanism-based competitive inhibitors of CYP2D6 (Ewald & Maurer, 2008).
Synthetic Chemistry
Garzelli, Samaritani, and Malanga (2008) explored the synthesis of functionalized 2(5H)-furanone derivatives using dimethoxy-2,5-dihydrofuran, a synthetic equivalent of 2,5-Dimethoxy-4-methylaniline. This approach led to the creation of complex and biologically significant compounds with high yields, highlighting the compound's utility in organic synthesis (Garzelli, Samaritani, & Malanga, 2008).
Supramolecular Chemistry
Barton, Hosten, and Pohl (2017) studied the selectivity of (–)-(2R,3R)-2,3-Dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol for different anilines, including N-methylaniline and N,N-dimethylaniline. This work is relevant as it suggests potential applications of 2,5-Dimethoxy-4-methylaniline in the realm of supramolecular chemistry for the separation of anilines (Barton, Hosten, & Pohl, 2017).
Polymer Science
Planes et al. (2014) conducted spectroelectrochemical studies on the formation and degradation of poly(N-methylaniline), which is derived from N-methylaniline, a compound closely related to 2,5-Dimethoxy-4-methylaniline. Their findings provide insight into the structural changes during redox switching, which is significant for understanding the polymer's behavior (Planes et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,5-dimethoxy-4-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-4-9(12-3)7(10)5-8(6)11-2/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIBPAGDXLMLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349159 | |
| Record name | 2,5-dimethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34238-59-0 | |
| Record name | 2,5-dimethoxy-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone](/img/structure/B3051427.png)
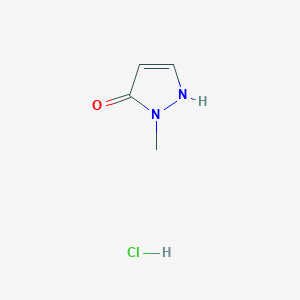

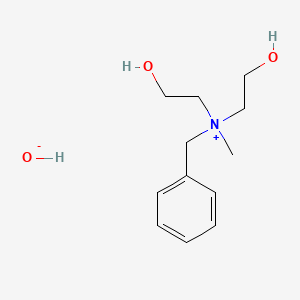
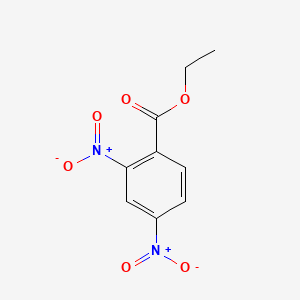
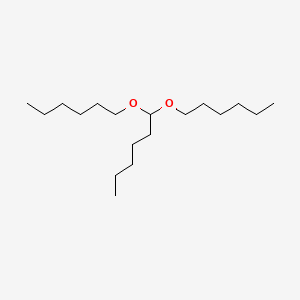
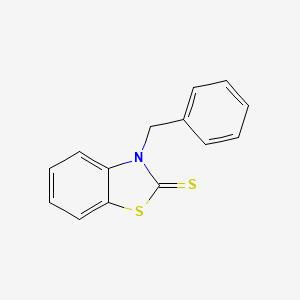
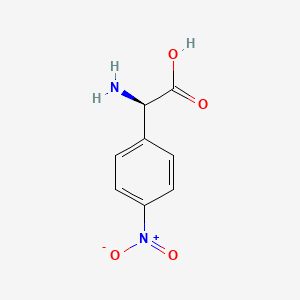
![3-[1-(2,3-dimethoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B3051440.png)
